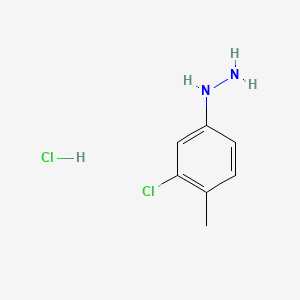

3-Chloro-4-methylphenylhydrazine hydrochloride

Description

The exact mass of the compound 3-Chloro-4-methylphenylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-methylphenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylphenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDFVQJOXLGGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70203309 | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-90-4, 54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methylphenylhydrazine hydrochloride basic properties

An In-Depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt that serves as a pivotal building block in modern organic synthesis. For researchers and professionals in drug development, its structural features—a reactive hydrazine group, a defined stereoelectronic profile from the chloro and methyl substituents, and improved stability and handling as a hydrochloride salt—make it a valuable intermediate. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical methodologies, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its application in any experimental setting. 3-Chloro-4-methylphenylhydrazine hydrochloride is identified by several key descriptors and exhibits properties typical of a crystalline organic salt.

Table 1: Chemical Identifiers for 3-Chloro-4-methylphenylhydrazine Hydrochloride

| Identifier | Value | Source(s) |

| CAS Number | 54812-56-5 | [1][2] |

| Molecular Formula | C₇H₉ClN₂·HCl (or C₇H₁₀Cl₂N₂) | [1][2][3] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| IUPAC Name | (3-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][2] |

| Synonyms | 3-Chloro-p-tolylhydrazine hydrochloride | [1][2] |

| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=C(C=C1)NN)Cl.Cl | [1][2] |

The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Table 2: Physicochemical Properties of 3-Chloro-4-methylphenylhydrazine Hydrochloride

| Property | Value | Source(s) |

| Physical Appearance | Solid; White to pink or amber crystalline powder | [4][5][6] |

| Melting Point | ~233°C (with decomposition) | [2] |

| Solubility | Soluble in hot water and methanol (data for analogous 4-chlorophenylhydrazine HCl) | [5][6] |

| Storage Temperature | Room temperature, store in a cool, dark, dry place under inert atmosphere | [6][7] |

Synthesis and Mechanistic Insights

The most prevalent and reliable synthesis of arylhydrazines, including 3-chloro-4-methylphenylhydrazine hydrochloride, begins with the corresponding aniline. This multi-step process leverages the well-established chemistry of diazotization followed by reduction.

The choice of 3-chloro-4-methylaniline as the starting material is strategic due to its commercial availability. The synthesis proceeds via two key transformations:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be conducted at low temperatures (0–5°C) to ensure the stability of the highly reactive diazonium intermediate.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with stannous chloride (SnCl₂) in concentrated HCl being a classic and effective choice for laboratory-scale preparations.[8] The acidic conditions of the reduction simultaneously form the stable hydrochloride salt of the final product, which can then be isolated via filtration.

Caption: General workflow for the synthesis of 3-Chloro-4-methylphenylhydrazine HCl.

Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline

This protocol is a self-validating system based on established procedures for analogous compounds.[8][9]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-methylaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to -5°C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30-45 minutes at low temperature.[8]

-

Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[8] Cool this reducing solution in an ice bath.

-

Addition: Slowly add the diazonium salt solution to the cold SnCl₂ solution dropwise with vigorous stirring. A precipitate will form. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with diethyl ether or a cold, non-polar solvent to remove any unreacted starting material and organic byproducts.[8]

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final 3-chloro-4-methylphenylhydrazine hydrochloride product.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 3-chloro-4-methylphenylhydrazine hydrochloride is primarily derived from the reactivity of the hydrazine functional group. It is a key precursor for synthesizing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[10]

The most notable application is the Fischer Indole Synthesis , a reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. This reaction is one of the most powerful methods for constructing the indole scaffold, a privileged structure in medicinal chemistry found in numerous drugs.

Caption: Key steps of the Fischer Indole Synthesis using an arylhydrazine.

The presence of the chloro-substituent is particularly relevant, as chlorinated compounds are prevalent among FDA-approved drugs, contributing to modified electronic properties, lipophilicity, and metabolic stability.[10][11] This makes 3-chloro-4-methylphenylhydrazine hydrochloride a highly relevant building block for generating novel drug candidates.

Analytical and Quality Control Methodologies

Ensuring the purity of starting materials is critical in drug development. For substituted phenylhydrazines, the primary impurities are often positional isomers (e.g., 2-chloro-4-methyl or 3-chloro-2-methyl isomers) and the precursor aniline. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying these species.[12]

Caption: A typical quality control workflow using RP-HPLC.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is adapted from validated methods for analyzing chlorophenylhydrazine isomers.[12]

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[12]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation of the main peak from potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).

-

Column Temperature: 25-30°C.

-

-

Standard and Sample Preparation:

-

Diluent: A mixture of water and organic solvent similar to the mobile phase.

-

Standard Solution: Prepare a solution of the reference standard at a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

-

-

Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

-

Data Processing: Identify the peaks based on their retention times compared to the reference standard. Calculate the purity of the sample using the area percent method. The method should be validated for specificity, linearity, and sensitivity to ensure reliable quality control.[12]

Safety, Handling, and Storage

As with all hydrazine derivatives, 3-chloro-4-methylphenylhydrazine hydrochloride must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [13][14] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [13] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [13] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [13][15] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [13][15] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [13][15] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be performed in a well-ventilated area or a chemical fume hood.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[15][17] Avoid creating dust.[18] Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound may be air and moisture sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[19]

Conclusion

3-Chloro-4-methylphenylhydrazine hydrochloride is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined chemical properties, reliable synthesis route, and key role in constructing complex heterocyclic scaffolds like indoles underscore its importance. By understanding its fundamental characteristics, reactivity, and proper handling procedures, researchers can effectively leverage this compound to advance the discovery of novel chemical entities.

References

-

J&K Scientific. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride, 98% | 54812-56-5. Retrieved from [Link]

-

Chemical Point. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific. Retrieved from [Link]

-

Maybridge. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

-

Speqtus. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4. Retrieved from [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

PubChem. (n.d.). (3-Fluoro-4-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (2016). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.

-

Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

- Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.

-

European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]

-

European Journal of Medicinal Chemistry via PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

iChemical. (n.d.). (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 517920-75-1 | (3-Chloro-2-fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Xiamen Equation Chemical Co., Ltd. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. speqtus.in [speqtus.in]

- 5. ssichem.com [ssichem.com]

- 6. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 7. 2312-23-4|(3-Chlorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. guidechem.com [guidechem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. fishersci.no [fishersci.no]

- 14. ichemical.com [ichemical.com]

- 15. biosynth.com [biosynth.com]

- 16. echemi.com [echemi.com]

- 17. riccachemical.com [riccachemical.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestlabs.com [synquestlabs.com]

physicochemical characteristics of 3-Chloro-4-methylphenylhydrazine hydrochloride

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methylphenylhydrazine hydrochloride

Foreword

As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a comprehensive understanding of the physicochemical properties of 3-Chloro-4-methylphenylhydrazine hydrochloride is paramount for researchers, process chemists, and quality control analysts. This guide moves beyond a simple data sheet to provide a holistic view of the compound, grounded in its chemical identity, analytical characterization, and safe handling protocols. The methodologies and data presented herein are synthesized from established chemical literature and supplier technical data to ensure accuracy and practical applicability for professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted phenylhydrazine salt. The presence of the hydrazine functional group makes it a versatile reagent, particularly in the Fischer indole synthesis, a cornerstone reaction in the development of many pharmaceutical agents.

Common Synonyms :

Structural Representation : The molecule consists of a toluene ring substituted with a chlorine atom at position 3 and a hydrazine group at position 1. It is supplied as a hydrochloride salt to improve stability and handling.

Caption: Molecular Structure of 3-Chloro-4-methylphenylhydrazine hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its appropriate storage, handling, and application in synthetic chemistry. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 54812-56-5 | [1][2][5] |

| Molecular Formula | C₇H₉ClN₂·HCl or C₇H₁₀Cl₂N₂ | [1][2][5] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Appearance | Solid / Crystalline Powder | [3] |

| Melting Point | ~233°C (decomposition)[2], 247°C (decomposition)[1][6] | [1][2][6] |

| Boiling Point | 265.6°C at 760 mmHg (for the free base) | [4] |

| Density | 1.26 g/cm³ (for the free base) | [4] |

| Solubility | Information on specific solvents is limited; related compounds are soluble in hot water and methanol[7][8]. The parent aniline is sparingly soluble in water[9]. | [7][8][9] |

| Flash Point | 114.4°C (for the free base) | [4] |

| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 3085075 | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl group (CH₃) would appear as a singlet, typically in the 2.2-2.5 ppm range. The hydrazine protons (-NH-NH₂) would appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon would appear upfield (~15-25 ppm), while the six aromatic carbons would appear in the typical downfield region (~110-150 ppm). The carbon atoms attached to the chlorine and nitrogen atoms would have their chemical shifts significantly influenced by these electronegative atoms.

-

IR (Infrared) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the hydrazine group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be expected in the fingerprint region.

-

Mass Spectrometry (MS) : In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 157.05, reflecting the formula C₇H₁₀ClN₂⁺[4]. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

Synthesis and Analytical Methodologies

General Synthesis Pathway

3-Chloro-4-methylphenylhydrazine hydrochloride is typically synthesized from its corresponding aniline, 3-chloro-4-methylaniline. The synthesis is a well-established two-step process involving diazotization followed by reduction. This pathway is common for producing various substituted phenylhydrazines.[10]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. 3-Chloro-4-methylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5 - iChemical [ichemical.com]

- 7. speqtus.in [speqtus.in]

- 8. 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 [chemicalbook.com]

- 9. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

CAS Number: 54812-56-5

Authored by: A Senior Application Scientist

Introduction

3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a critical building block in modern medicinal chemistry. Its structural features, a chlorinated and methylated phenyl ring attached to a hydrazine moiety, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles, via the celebrated Fischer indole synthesis. This guide provides an in-depth exploration of 3-Chloro-4-methylphenylhydrazine hydrochloride, covering its synthesis, physicochemical properties, key applications in drug discovery, and essential safety and handling protocols. The insights provided herein are tailored for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 3-Chloro-4-methylphenylhydrazine hydrochloride is paramount for its effective utilization in synthetic chemistry. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions.

| Property | Value | Source |

| CAS Number | 54812-56-5 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂·HCl | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | ~233°C (decomposition) | [4] |

| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)NN)Cl.Cl | [1] |

Analytical Characterization

Quality control and characterization of 3-Chloro-4-methylphenylhydrazine hydrochloride are crucial for ensuring reproducibility in synthetic protocols. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential isomers or related impurities.[5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine and hydrochloride salt, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Synthesis of 3-Chloro-4-methylphenylhydrazine Hydrochloride

The most common and industrially scalable synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride involves a two-step process starting from 3-chloro-4-methylaniline: diazotization followed by reduction.

Experimental Protocol:

Step 1: Diazotization of 3-Chloro-4-methylaniline

-

In a well-ventilated fume hood, prepare a solution of 3-chloro-4-methylaniline in aqueous hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5°C. The addition rate should be controlled to prevent the excessive evolution of nitrogen gas.

-

After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.

-

Cool the reducing solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the cold reducing solution with vigorous stirring. The temperature should be carefully maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate the 3-Chloro-4-methylphenylhydrazine hydrochloride.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.

-

Dry the product under vacuum to obtain 3-Chloro-4-methylphenylhydrazine hydrochloride.

Applications in Drug Development

The primary utility of 3-Chloro-4-methylphenylhydrazine hydrochloride in drug development lies in its role as a key intermediate in the Fischer indole synthesis.[1][4][6] This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold found in numerous biologically active compounds and approved drugs. The substituents on the phenylhydrazine precursor directly translate to the substitution pattern on the resulting indole, enabling the synthesis of a diverse library of molecules for structure-activity relationship (SAR) studies.

The Fischer Indole Synthesis: A Gateway to Targeted Therapies

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][4][6] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.

The indole core is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. By strategically choosing the ketone or aldehyde coupling partner for 3-Chloro-4-methylphenylhydrazine hydrochloride, medicinal chemists can synthesize substituted indoles that can be further elaborated into potent and selective kinase inhibitors. For instance, the chloro and methyl groups on the indole ring can occupy specific pockets in the ATP-binding site of a target kinase, thereby enhancing binding affinity and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-4-methylphenylhydrazine hydrochloride. It is classified as an irritant and is harmful if swallowed or inhaled.[7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator should be used.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.[7]

-

If swallowed: Rinse mouth and seek immediate medical attention.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

3-Chloro-4-methylphenylhydrazine hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its primary application in the Fischer indole synthesis provides a reliable and adaptable route to a wide range of substituted indoles, which are key structural motifs in many targeted therapies, including kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or drug development professional seeking to leverage this important chemical intermediate in their synthetic endeavors.

References

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-663.

-

J&K Scientific. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride, 98% | 54812-56-5. Retrieved from [Link]

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). CN101157630A - Method for preparing 3-chlorine phenylhydrazine.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). 3-Chloro-4-methylphenylhydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

- Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).

- Iwakawa, T., Nakai, H., Sugimori, G., & Murabayashi, A. (2000). Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. Chemical & pharmaceutical bulletin, 48(1), 160–162.

- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 175, 169–210.

- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.

- Cui, J. J., Shen, H., Sun, G., Jiang, J., Johnson, T. R., & Nambu, M. D. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142.

- Ye, F., Hsieh, H. P., & Li, P. K. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. ChemMedChem, 2(9), 1346–1360.

- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.

- Jones, A. M., Chaikuad, A., & Knapp, S. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1136–1143.

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- Zhan, Z., Ai, J., & Duan, W. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Medicinal chemistry research, 29(5), 843–850.

-

InfochemsDB. (n.d.). (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. 3-Chloro-4-methylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. 3-Chloro-4-methylphenylhydrazine hydrochloride(54812-56-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 3-Chloro-4-methylphenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride, a key building block in the development of various pharmaceutical compounds. This document details the underlying chemical principles, step-by-step experimental protocols, and analytical characterization of the target molecule. The synthesis is primarily achieved through a two-step process involving the diazotization of 3-chloro-4-methylaniline followed by the reduction of the resulting diazonium salt. This guide explores different reduction methodologies, emphasizing both classical and greener approaches, to provide researchers with a robust understanding of the available synthetic strategies.

Introduction

3-Chloro-4-methylphenylhydrazine hydrochloride is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including the chloro and methyl substituents on the phenyl ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for numerous bioactive molecules. The hydrazine functional group is highly reactive and participates in various cyclization reactions, most notably the Fischer indole synthesis, to generate complex molecular architectures. A thorough understanding of its synthesis is therefore crucial for researchers and professionals involved in drug discovery and development.

This guide will delve into the established synthetic route to 3-Chloro-4-methylphenylhydrazine hydrochloride, providing not just a procedural outline but also the rationale behind the choice of reagents and reaction conditions.

Chemical Principles and Reaction Pathway

The synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride is a classic example of aromatic amine chemistry, proceeding through two fundamental reactions: diazotization and reduction.

2.1. Diazotization of 3-Chloro-4-methylaniline

The first step involves the conversion of the primary aromatic amine, 3-chloro-4-methylaniline, into a diazonium salt. This reaction is carried out in a cold aqueous acidic solution, typically using hydrochloric acid and sodium nitrite. The low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state. The nitrous acid, generated in situ from sodium nitrite and the acid, reacts with the amine to form the 3-chloro-4-methylbenzenediazonium chloride intermediate.

2.2. Reduction of the Diazonium Salt

The second step is the reduction of the diazonium salt to the corresponding hydrazine. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages. Common reducing agents include:

-

Sodium Sulfite (Na₂SO₃): A widely used and cost-effective reducing agent. The reaction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed under acidic conditions to yield the hydrazine salt.

-

Stannous Chloride (SnCl₂): A powerful reducing agent that can efficiently convert the diazonium salt to the hydrazine hydrochloride. However, the use of tin salts can lead to heavy metal contamination in the final product and waste streams, posing environmental concerns.

-

L-Ascorbic Acid (Vitamin C): A greener and heavy-metal-free alternative for the reduction of diazonium salts. This method is increasingly favored in industrial applications due to its reduced environmental impact.

The overall reaction pathway is illustrated below:

Caption: General reaction pathway for the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride.

3.1. Materials and Equipment

| Reagent/Equipment |

| 3-Chloro-4-methylaniline |

| Concentrated Hydrochloric Acid (HCl) |

| Sodium Nitrite (NaNO₂) |

| Sodium Sulfite (Na₂SO₃) or Stannous Chloride dihydrate (SnCl₂·2H₂O) |

| Deionized Water |

| Ice |

| Beakers |

| Magnetic Stirrer and Stir Bar |

| Ice-salt bath |

| Thermometer |

| Dropping funnel |

| Büchner funnel and flask |

| pH paper |

| Recrystallization solvent (e.g., ethanol/water mixture) |

3.2. Step-by-Step Synthesis

Caption: Experimental workflow for the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride.

Part 1: Diazotization of 3-Chloro-4-methylaniline

-

In a beaker, suspend 3-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water. Stir until the aniline salt is fully dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.

-

In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring for an additional 15-30 minutes.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

Part 2: Reduction of the Diazonium Salt (Sodium Sulfite Method)

-

In a separate large beaker, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the sodium sulfite solution with vigorous stirring. An orange-red precipitate may form.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath (around 60-70 °C) until the color of the solution darkens.

-

Acidify the warm solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Continue heating the acidic solution until it becomes nearly colorless.

Part 3: Isolation and Purification

-

Cool the final reaction mixture in an ice bath to induce crystallization of the 3-Chloro-4-methylphenylhydrazine hydrochloride.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water to remove any remaining acid and inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[1][2][3] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of 3-Chloro-4-methylphenylhydrazine hydrochloride

The identity and purity of the synthesized 3-Chloro-4-methylphenylhydrazine hydrochloride should be confirmed using various analytical techniques.

| Parameter | Value |

| CAS Number | 54812-56-5[4][5] |

| Molecular Formula | C₇H₁₀Cl₂N₂[6] |

| Molecular Weight | 193.08 g/mol [6] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | Data not consistently available, decomposition may occur at elevated temperatures. |

4.1. Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The exact chemical shifts and splitting patterns will depend on the solvent used.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching. An example of the FTIR spectrum can be found in the SpectraBase database.[6]

Safety and Handling

-

3-Chloro-4-methylaniline: This starting material is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Diazonium Salts: Aromatic diazonium salts are potentially explosive in the solid state. It is imperative to keep them in solution and at low temperatures at all times.

-

Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride is a well-established and reliable process that is fundamental to the production of many important pharmaceutical compounds. By carefully controlling the reaction conditions, particularly temperature, and by selecting the appropriate reducing agent, high yields of the desired product can be obtained. This guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to successfully synthesize this valuable chemical intermediate. The emphasis on both traditional and greener synthetic routes offers flexibility and encourages the adoption of more environmentally benign chemical practices.

References

-

3-Chloro-4-methylphenylhydrazine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recrystallization. (2020, January 10). YouTube. Retrieved January 12, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

-

Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Synthesis, Applications, and In-Depth Protocols

This guide provides an in-depth technical overview of 3-chloro-4-methylphenylhydrazine hydrochloride, a crucial synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Compound Analysis: Identity and Physicochemical Profile

3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted phenylhydrazine salt. Its utility in organic synthesis is primarily derived from the reactive hydrazine moiety, which serves as a potent nucleophile and a key component in cyclization reactions. The chloro and methyl substituents on the phenyl ring are critical for tailoring the electronic properties and steric environment of the final target molecules, often influencing their biological activity.

Table 1: Physicochemical Properties of 3-Chloro-4-methylphenylhydrazine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 193.07 g/mol | [1] |

| CAS Number | 134876-00-5 | Not explicitly found, but related compounds are well-documented. |

| Appearance | Solid, White to off-white crystalline powder | [2] |

| Melting Point | 247 °C (decomposes) | [3] |

| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1] |

Safety, Handling, and Storage: A Trustworthy Protocol

As a substituted hydrazine derivative, this compound requires careful handling. Hydrazines as a class are known for their potential toxicity and reactivity. The hydrochloride salt form generally offers improved stability and ease of handling compared to the free base.

Core Safety Mandates:

-

Toxicity: Toxic if swallowed or in contact with skin, and harmful if inhaled.[4] It is classified as a substance that causes severe skin burns and eye damage.[4]

-

Carcinogenicity: May cause cancer (Category 1B).[4]

-

Sensitization: May cause an allergic skin reaction.[4]

Handling Protocol:

-

Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-resistant clothing, and safety goggles or a face shield.[4][6]

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][7] Contaminated work clothing should not be allowed out of the workplace.[4]

-

Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the person to fresh air.[5][8] If swallowed, rinse mouth and call a poison center or doctor immediately.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep the compound locked up or in an area accessible only to qualified personnel.[4]

Synthesis of the Intermediate: The Diazotization-Reduction Pathway

The most common and industrially viable route to synthesizing phenylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline. This method provides a reliable pathway to the target intermediate.

Step 1: Diazotization of 3-Chloro-4-methylaniline The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.

Step 2: Reduction of the Diazonium Salt The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[9]

The workflow below illustrates this reliable synthetic sequence.

Caption: General synthesis of 3-chloro-4-methylphenylhydrazine HCl.

Core Application: The Fischer Indole Synthesis

The premier application of 3-chloro-4-methylphenylhydrazine hydrochloride is in the Fischer indole synthesis . This powerful reaction, discovered by Emil Fischer in 1883, constructs the indole ring system—a privileged scaffold in medicinal chemistry—from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[10][11]

Mechanistic Pillars: The reaction proceeds through a well-established sequence of transformations that validate its outcome:

-

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[10][12]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[10][12]

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate.[10]

-

Cyclization & Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[10][12]

The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃.[10][11]

Caption: Mechanism of the Fischer Indole Synthesis.

Field-Proven Experimental Protocol: Synthesis of 6-Chloro-7-methyl-1H-indole

This protocol details the synthesis of a substituted indole using 3-chloro-4-methylphenylhydrazine hydrochloride and a simple ketone, acetone.

Materials & Reagents:

-

3-chloro-4-methylphenylhydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Step-by-Step Methodology:

-

Hydrazone Formation (Self-Validating System):

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 3-chloro-4-methylphenylhydrazine hydrochloride in 100 mL of ethanol.

-

Add 1.2 equivalents of acetone to the solution.

-

Stir the mixture at room temperature for 1 hour. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid. This step is typically high-yielding and can be monitored by TLC.

-

-

Indolization (The Core Transformation):

-

To the hydrazone mixture, add 50 mL of glacial acetic acid. Acetic acid serves as both the solvent and the Brønsted acid catalyst required for the sigmatropic rearrangement and cyclization.[11][13]

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting hydrazone is consumed.

-

Causality Note: The elevated temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[14]

-

-

Work-up and Purification:

-

After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. This will precipitate the crude indole product.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 6-chloro-7-methyl-1H-indole.

-

Broader Significance in Drug Development

The indole core synthesized via this intermediate is a foundational element in numerous pharmaceuticals. For instance, the general structure is related to intermediates used in the synthesis of complex molecules like Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[15][16][17] While the direct synthesis of Tofacitinib involves a different chiral piperidine fragment, the pyrrolo[2,3-d]pyrimidine core is an indole bioisostere, highlighting the importance of indole synthesis strategies in medicinal chemistry.[15][16] The ability to introduce specific substituents like chlorine and a methyl group via the starting hydrazine is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

References

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Chloro-4-methylphenylhydrazine hydrochloride. [URL: https://www.sigmaaldrich.com/sds/aldrich/309400]

- iChemical. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. [URL: https://www.ichemical.com/cas-number-54812-56-5.html]

- Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. [URL: https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib.pdf]

- Sigma-Aldrich. (3-chloro-4-methoxyphenyl)hydrazine hydrochloride | 54812-55-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena402267116]

- TCI Chemicals. (2018). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride. [URL: https://www.tcichemicals.com/assets/sds/N0232_F_E_E.pdf]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Chlorophenylhydrazine hydrochloride. [URL: https://www.fishersci.com/sds/24234]

- UNL Digital Commons. (2018). Tofacitinib synthesis. [URL: https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1114&context=chemengfacpub]

- Echemi. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE Safety Data Sheets. [URL: https://www.echemi.com/msds/24630-85-1.html]

- Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257308/]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]

- Fisher Scientific. (2016). SAFETY DATA SHEET: p-Chlorophenylhydrazine hydrochloride. [URL: https://www.fishersci.com/sds/04567]

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [URL: https://pubmed.ncbi.nlm.nih.gov/20428058/]

- Speqtus. 4 Chloro Phenyl Hydrazine Hydrochloride. [URL: https://www.speqtus.in/4-chloro-phenyl-hydrazine-hydrochloride.html]

- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- CymitQuimica. 3-Chloro-4-methylphenylhydrazine, HCl. [URL: https://www.cymitquimica.com/3-chloro-4-methylphenylhydrazine-hcl-134876-00-5]

- Chemsrc. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4. [URL: https://www.chemsrc.com/en/cas/2312-23-4_235338.html]

- Google Patents. (2017). US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof. [URL: https://patents.google.

- ResearchGate. (2016). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [URL: https://www.researchgate.

- Guidechem. (2023). What is the synthesis route of 4-Chlorophenylhydrazine hydrochloride? [URL: https://www.guidechem.com/faq/what-is-the-synthesis-route-of-4-chlorophenylhydrazine-hydrochloride-19111.html]

- Google Patents. (2021). WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. [URL: https://patents.google.

- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. [URL: https://patents.google.

- Google Patents. (2016). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride. [URL: https://patents.google.

- ChemicalBook. 4-Chlorophenylhydrazine hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/1073-70-7.html]

- Echemi. (3-chloro-4-methyl-phenyl)hydrazine. [URL: https://www.echemi.com/products/pd201808061413151410185.html]

- Elam Pharma. 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7. [URL: https://www.elampharma.com/4-chloro-phenyl-hydrazine-hcl-manufacturer-cas-1073-70-7/]

- Guidechem. (2024). How is 4-Chlorophenylhydrazine hydrochloride synthesized? [URL: https://www.guidechem.com/faq/how-is-4-chlorophenylhydrazine-hydrochloride-synthesized-20240112.html]

- Echemi. (4-chloro-3-methyl-phenyl)-hydrazine hydrochloride. [URL: https://www.echemi.com/products/pd201808061413151410196.html]

- Elam Pharma. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8. [URL: https://www.elampharma.com/3-4-dimethyl-phenyl-hydrazine-hydrochloride-manufacturer-cas-60481-51-8/]

Sources

- 1. 3-Chloro-4-methylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 2. speqtus.in [speqtus.in]

- 3. (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5 - iChemical [ichemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. research.unl.pt [research.unl.pt]

- 17. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride for Fischer Indole Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of 3-chloro-4-methylphenylhydrazine hydrochloride in the Fischer indole synthesis. We will delve into the core principles of this classic reaction, the specific attributes of the title reagent, detailed protocols, and field-proven insights to empower successful synthesis of substituted indoles, a scaffold of paramount importance in medicinal chemistry.

The Enduring Significance of the Indole Scaffold and the Fischer Synthesis

The indole ring system is a "privileged structure" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. From the neurotransmitter serotonin to the anti-migraine triptan class of drugs, the indole moiety is a cornerstone of biologically active molecules.[1][2]

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[2][3] The reaction facilitates the cyclization of an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions, offering a direct and modular route to a vast array of substituted indoles.[2][4][5] The strategic selection of the substituted phenylhydrazine is therefore critical, as it directly dictates the substitution pattern on the benzene portion of the resulting indole.

Profile of a Key Building Block: 3-Chloro-4-methylphenylhydrazine Hydrochloride

3-Chloro-4-methylphenylhydrazine hydrochloride is a valuable arylhydrazine derivative that enables the synthesis of 6-chloro-7-methylindoles. The presence of both a chloro and a methyl group on the resulting indole scaffold provides distinct electronic and steric properties, offering valuable handles for further functionalization and influencing the molecule's biological activity.

Physicochemical and Safety Data

Proper handling and storage are paramount for experimental success and laboratory safety. The hydrochloride salt is generally more stable and less prone to oxidation than the free base.

| Property | Value |

| CAS Number | 54812-56-5 |

| Molecular Formula | C₇H₉ClN₂ · HCl |

| Molecular Weight | 193.08 g/mol |

| Appearance | Off-white to light beige crystalline powder |

| Hazards | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[6] |

Safety & Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]

Synthesis of the Reagent

While commercially available, understanding the synthesis of 3-chloro-4-methylphenylhydrazine hydrochloride provides insight into potential impurities. The synthesis is a standard, two-step process starting from 3-chloro-4-methylaniline.[9][10]

-

Diazotization: The primary aromatic amine (3-chloro-4-methylaniline) is treated with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid (typically hydrochloric acid) at low temperatures (0–5 °C), to form a diazonium salt.[11][12]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium bisulfite, or sodium borohydride.[13][14] The product is typically isolated as the more stable hydrochloride salt.

Caption: Synthetic workflow for 3-chloro-4-methylphenylhydrazine HCl.

Core Application: The Fischer Indole Synthesis in Practice

The reaction proceeds by heating the arylhydrazine (or its salt) with an aldehyde or ketone in the presence of an acid catalyst.[2]

The Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the reaction. It involves a sequence of acid-catalyzed transformations:[2][4][5]

-

Hydrazone Formation: The reaction initiates with the condensation of 3-chloro-4-methylphenylhydrazine with the carbonyl compound to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').

-

[15][15]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[15][15]-sigmatropic rearrangement, which transiently breaks the aromaticity of the benzene ring to form a di-imine intermediate.

-

Rearomatization & Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack by the terminal nitrogen atom onto the imine carbon forms a five-membered ring (an aminal).

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchpublish.com [researchpublish.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-chloro-4-methylphenylhydrazine hydrochloride, a key chemical intermediate in various synthetic processes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, outlines detailed synthesis methodologies, and explores its significant applications, particularly in the pharmaceutical industry.

Compound Profile

3-Chloro-4-methylphenylhydrazine hydrochloride is an organic compound with the chemical formula C7H10Cl2N2. It is the hydrochloride salt of (3-chloro-4-methylphenyl)hydrazine.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 51304-65-5 | [1] |

| Molecular Formula | C7H9ClN2 · HCl | [1] |

| Molecular Weight | 193.08 g/mol | |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)hydrazine hydrochloride | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C | |

| InChI Key | LEJRMYYDQWYSGD-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(NN)C=C1Cl.Cl |

Historical Context and Discovery

Synthesis Methodologies

The primary route for the synthesis of arylhydrazines, including 3-chloro-4-methylphenylhydrazine hydrochloride, involves the diazotization of the corresponding aniline followed by reduction.

General Synthesis Pathway

The synthesis of 3-chloro-4-methylphenylhydrazine hydrochloride typically begins with 3-chloro-4-methylaniline. The process can be outlined in two main steps:

-

Diazotization: The primary amine group of 3-chloro-4-methylaniline is converted into a diazonium salt using a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl2) in concentrated hydrochloric acid or sodium sulfite. The hydrochloride salt of the hydrazine is then isolated.

A newer, more environmentally friendly approach involves catalytic hydrogenation of the diazonium salt, which avoids the use of heavy metal reducing agents.[3]

Detailed Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline

This protocol is a representative example of the synthesis of an arylhydrazine hydrochloride and is adapted from established methods for similar compounds.[3][4][5]

Step 1: Diazotization of 3-Chloro-4-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-methylaniline (1 equivalent).

-

Add concentrated hydrochloric acid (3 equivalents) and water, and stir until the aniline salt is fully dissolved.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by testing with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl2·2H2O) (2.5 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The product, 3-chloro-4-methylphenylhydrazine hydrochloride, will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to obtain the final compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride.

Applications in Drug Development and Chemical Synthesis

3-Chloro-4-methylphenylhydrazine hydrochloride is a valuable building block in organic synthesis, primarily due to the reactive hydrazine moiety. Its applications are widespread in the pharmaceutical and chemical industries.

Synthesis of Heterocyclic Compounds

The most significant application of this compound is in the synthesis of indole and pyrazole derivatives through the Fischer indole synthesis and Knorr pyrazole synthesis, respectively. These heterocyclic scaffolds are present in a vast array of biologically active molecules.

-

Fischer Indole Synthesis: Phenylhydrazines react with aldehydes or ketones under acidic conditions to form indoles. The specific substitution pattern of 3-chloro-4-methylphenylhydrazine hydrochloride allows for the synthesis of indoles with chlorine and methyl groups at defined positions, which can be crucial for modulating the pharmacological activity of the final molecule.

-

Pyrazole Synthesis: The reaction of phenylhydrazines with 1,3-dicarbonyl compounds is a classical method for preparing pyrazoles, another important heterocycle in medicinal chemistry.

Role as a Pharmaceutical Intermediate

While specific blockbuster drugs directly derived from 3-chloro-4-methylphenylhydrazine hydrochloride are not prominently documented, its structural motif is relevant in the synthesis of various classes of therapeutic agents, including:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature pyrazole or indole cores.

-

Anticancer agents: The indole nucleus is a key component of numerous anticancer drugs, including vinca alkaloids and kinase inhibitors.

-

Central Nervous System (CNS) active agents: A variety of antidepressants, antipsychotics, and anxiolytics contain indole or pyrazole structures.

The presence of the chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its metabolism, protein binding, and target affinity.

Logic Diagram of Applications

Caption: Applications of 3-Chloro-4-methylphenylhydrazine hydrochloride in chemical synthesis.

Safety and Handling

3-Chloro-4-methylphenylhydrazine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Chloro-4-methylphenylhydrazine hydrochloride is a crucial chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its synthesis, primarily through the diazotization and reduction of 3-chloro-4-methylaniline, is a well-established process. The ability of this compound to participate in reactions that form key heterocyclic scaffolds like indoles and pyrazoles ensures its continued importance in the fields of medicinal chemistry and drug discovery.

References

- CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google P

- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google P

- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google P

-

(3-chloro-4-methylphenyl)hydrazine (C7H9ClN2) - PubChem. (URL: [Link])

-

3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (URL: [Link])

Sources

- 1. 51304-65-5|(3-Chloro-4-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-4-methylphenylhydrazine hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

Foreword: Understanding the Versatile Core of 3-Chloro-4-methylphenylhydrazine Hydrochloride

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-methylphenylhydrazine Hydrochloride

Authored by a Senior Application Scientist